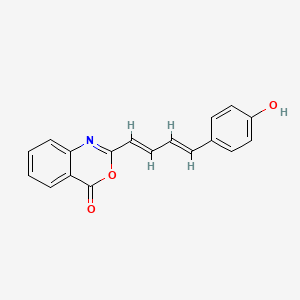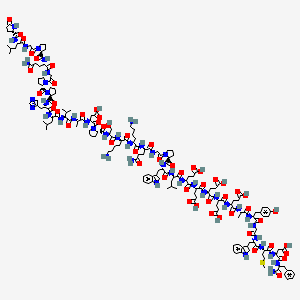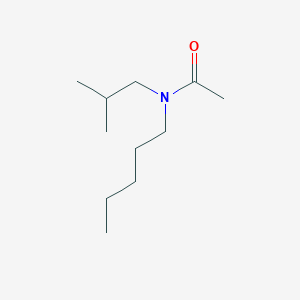
N-Isobutyl-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-N-pentylacetamide is an organic compound with the molecular formula C11H23NO It is a member of the acetamide family, characterized by the presence of an acetamide group (CH3CONH-) attached to an isobutyl and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutyl-N-pentylacetamide can be synthesized through the reaction of isobutylamine and pentylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amines reacting with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:
[ \text{Isobutylamine} + \text{Pentylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted acetamides
Scientific Research Applications
N-Isobutyl-N-pentylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isobutyl-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Isobutylacetamide
- N-Pentylacetamide
- N-Isobutyl-N-methylacetamide
Uniqueness
N-Isobutyl-N-pentylacetamide is unique due to the presence of both isobutyl and pentyl groups, which confer distinct chemical properties and reactivity compared to other acetamides. This structural uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-pentylacetamide |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-12(11(4)13)9-10(2)3/h10H,5-9H2,1-4H3 |
InChI Key |
YJFNSQLPIZHWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


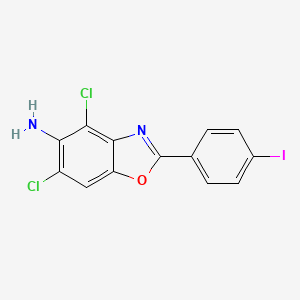
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)


![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
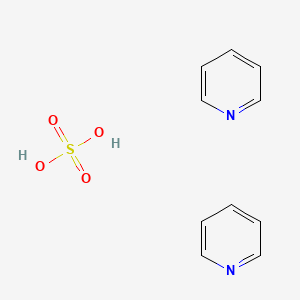
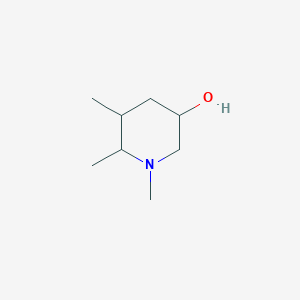
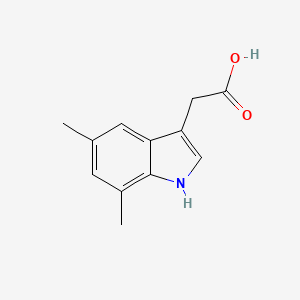
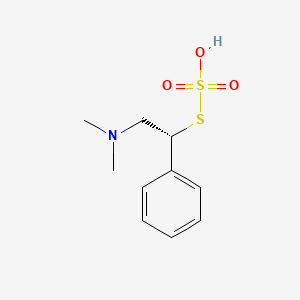
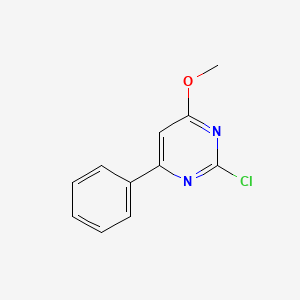
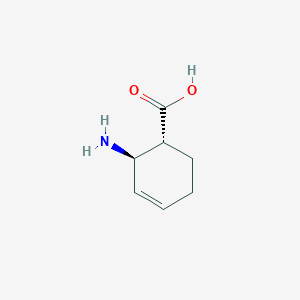
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
